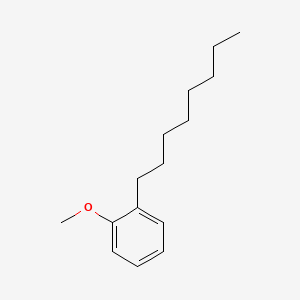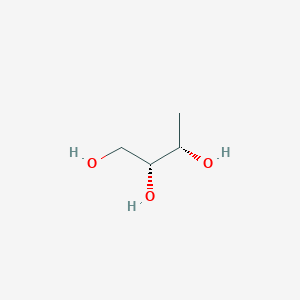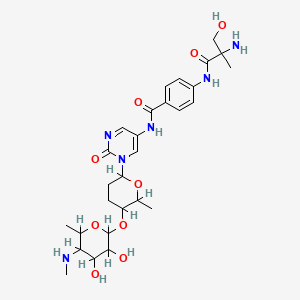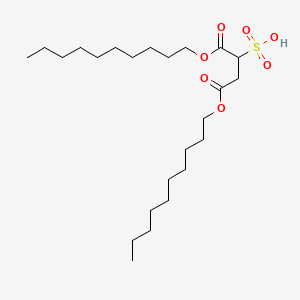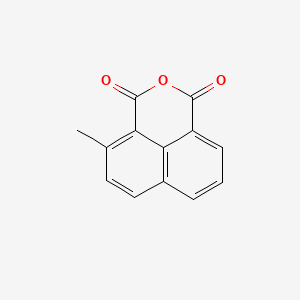![molecular formula C20H23N3O13 B14161314 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose CAS No. 7784-55-6](/img/structure/B14161314.png)
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose is a complex organic compound that belongs to the class of acetylated amino sugars
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose typically involves the acetylation of a suitable amino sugar precursor. The process can be summarized as follows:
Starting Material: The synthesis begins with a suitable amino sugar, such as 2-amino-2-deoxy-D-glucose.
Acetylation: The amino sugar is subjected to acetylation using acetic anhydride in the presence of a catalyst, such as pyridine, to introduce acetyl groups at the 1, 3, 4, and 6 positions.
Introduction of Dinitrophenyl Group: The acetylated intermediate is then reacted with 2,4-dinitrofluorobenzene under basic conditions to introduce the dinitrophenylamino group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the dinitrophenyl group.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered dinitrophenyl groups.
Substitution: Substituted derivatives with new functional groups replacing acetyl groups.
Applications De Recherche Scientifique
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as a chromophore, allowing the compound to be used as a probe in spectroscopic studies. Additionally, the acetyl groups can undergo hydrolysis, releasing the active amino sugar, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but lacks the dinitrophenyl group.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-D-glucopyranose: Contains an acetamido group instead of the dinitrophenyl group.
1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-D-glucopyranose: Features an azido group in place of the dinitrophenyl group.
Uniqueness
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and spectroscopic properties. This makes it particularly useful as a probe in analytical and biochemical studies, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
7784-55-6 |
|---|---|
Formule moléculaire |
C20H23N3O13 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
[3,4,6-triacetyloxy-5-(2,4-dinitroanilino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23N3O13/c1-9(24)32-8-16-18(33-10(2)25)19(34-11(3)26)17(20(36-16)35-12(4)27)21-14-6-5-13(22(28)29)7-15(14)23(30)31/h5-7,16-21H,8H2,1-4H3 |
Clé InChI |
CYMLXWNEXSIMJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)

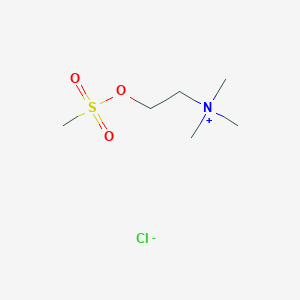
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)

